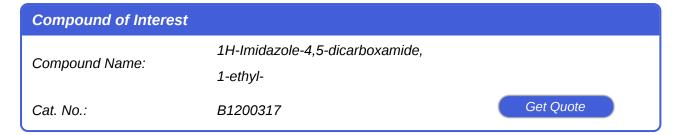


Structural Analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogs and established chemical principles to present a predictive but thorough overview. This guide covers the probable synthesis route, predicted spectroscopic and crystallographic data, and potential biological relevance, making it a valuable resource for researchers exploring imidazole derivatives in drug discovery.

Introduction

Imidazole-4,5-dicarboxamide derivatives are a class of compounds that have garnered significant attention in the field of medicinal chemistry. Their structural similarity to purine bases makes them interesting candidates for interacting with biological targets that recognize nucleotides, such as kinases.[1][2] The N-alkylation of the imidazole ring, as in 1-ethyl-1H-imidazole-4,5-dicarboxamide, allows for the fine-tuning of physicochemical properties like solubility and membrane permeability, which are critical for drug development. This guide focuses on the detailed structural elucidation of this specific derivative.



Synthesis and Experimental Protocols

A plausible synthetic route for 1-ethyl-1H-imidazole-4,5-dicarboxamide starts from the corresponding dicarboxylic acid. The overall synthesis can be envisioned as a two-step process:

- Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid: This precursor can be synthesized, and its crystal structure has been reported.[3]
- Conversion to 1-ethyl-1H-imidazole-4,5-dicarboxamide: The dicarboxylic acid is converted to the corresponding dicarboxamide.

Experimental Protocol: Synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide

The conversion of a carboxylic acid to an amide can be achieved through several methods. A common laboratory-scale procedure involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia.[4]

Step 1: Formation of the Diacyl Chloride

- To a stirred suspension of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
- The reaction mixture is stirred at room temperature until the evolution of gas ceases and the solid dissolves, indicating the formation of the diacyl chloride.
- The solvent and excess reagent are removed under reduced pressure to yield the crude 1ethyl-1H-imidazole-4,5-diacyl chloride, which is often used in the next step without further purification.

Step 2: Amidation

• The crude diacyl chloride is dissolved in a dry, inert solvent like tetrahydrofuran (THF).



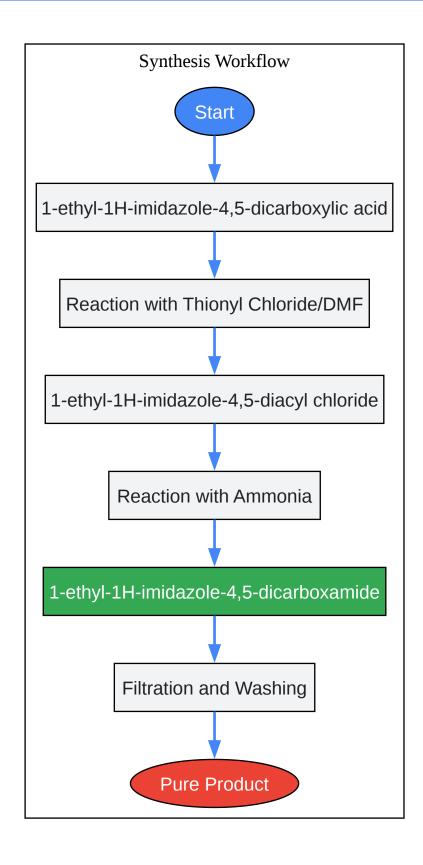




- The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The resulting precipitate, 1-ethyl-1H-imidazole-4,5-dicarboxamide, is collected by filtration, washed with cold water and a small amount of cold solvent to remove impurities, and then dried under vacuum.

A workflow for this synthesis is depicted below:





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A proposed workflow for the synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxamide.



Structural and Spectroscopic Data

As direct experimental data for 1-ethyl-1H-imidazole-4,5-dicarboxamide is not readily available, the following sections present predicted data based on the analysis of structurally similar compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The Nuclear Magnetic Resonance (NMR) spectra are predicted based on the analysis of related imidazole derivatives.[5][6][7][8]

Predicted ¹ H NMR Data	
Assignment	Chemical Shift (δ, ppm)
Imidazole C2-H	7.8 - 8.2 (singlet)
-CH ₂ - (ethyl)	4.0 - 4.4 (quartet)
-NH2 (amide)	7.0 - 7.5 (broad singlet, 2H)
-NH2 (amide)	7.0 - 7.5 (broad singlet, 2H)
-CH₃ (ethyl)	1.3 - 1.6 (triplet)
Predicted ¹³ C NMR Data	
Assignment	Chemical Shift (δ, ppm)
C=O (amide)	160 - 165
C4/C5 (imidazole)	135 - 145
C2 (imidazole)	130 - 138
-CH ₂ - (ethyl)	40 - 45
-CH₃ (ethyl)	14 - 18

Predicted Infrared (IR) Spectral Data



The predicted IR absorption frequencies are based on characteristic vibrational modes of functional groups present in the molecule and data from similar imidazole compounds.[9][10]

Predicted IR Data	
Functional Group	Vibrational Mode
N-H (amide)	Stretching
C-H (aromatic)	Stretching
C-H (aliphatic)	Stretching
C=O (amide I)	Stretching
N-H (amide II)	Bending
C=N (imidazole ring)	Stretching
C-N (imidazole ring)	Stretching

Predicted Mass Spectrometry (MS) Data

The predicted mass spectral data is based on the molecular weight of the compound and expected fragmentation patterns for imidazole derivatives.[11][12]

Predicted Mass Spectrometry Data	
Ion	m/z (predicted)
[M+H] ⁺	183.09
[M+Na] ⁺	205.07
[M-NH ₂]+	167.08
[M-CONH ₂] ⁺	139.07
[M-C ₂ H ₅]+	154.05

Crystallographic Data and Molecular Structure







While the crystal structure of 1-ethyl-1H-imidazole-4,5-dicarboxamide has not been reported, the structure of its precursor, 1-ethyl-1H-imidazole-4,5-dicarboxylic acid, is known to crystallize in a zwitterionic form.[3] This suggests that the imidazole ring is robust and capable of participating in strong intermolecular interactions.

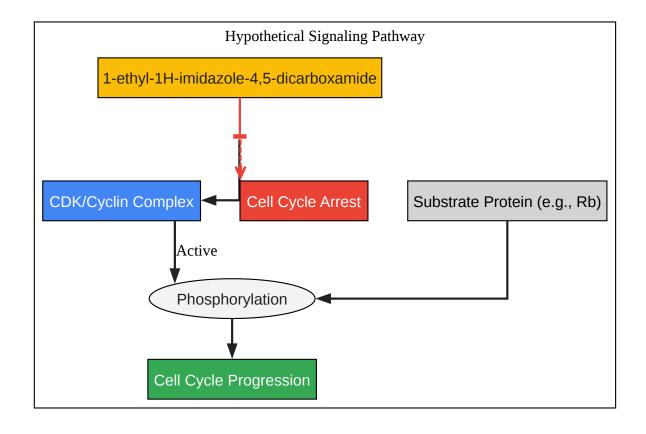
For the dicarboxamide derivative, it is anticipated that the crystal packing will be dominated by hydrogen bonding between the amide groups of adjacent molecules, forming extended networks. The ethyl group will likely influence the packing by introducing hydrophobic interactions. The planarity of the imidazole ring will be maintained, with the carboxamide groups potentially showing some rotation around the C-C bond connecting them to the ring.

Potential Biological Activity and Signaling Pathway

Derivatives of imidazole-4,5-dicarboxamide have shown promising biological activities, including antiproliferative effects against cancer cell lines.[1][2] This activity is often attributed to their ability to act as ATP-competitive inhibitors of protein kinases. The imidazole-4,5-dicarboxamide scaffold can mimic the purine ring of ATP and form key hydrogen bonding interactions within the kinase active site.

A hypothetical signaling pathway illustrating the potential mechanism of action of 1-ethyl-1H-imidazole-4,5-dicarboxamide as a cyclin-dependent kinase (CDK) inhibitor is presented below. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.





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Hypothetical inhibition of a CDK/Cyclin complex by 1-ethyl-1H-imidazole-4,5-dicarboxamide.

Conclusion

This technical guide provides a detailed, albeit predictive, structural analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide. By leveraging data from closely related compounds, we have outlined a probable synthetic route and presented expected spectroscopic and crystallographic characteristics. Furthermore, the potential biological activity as a kinase inhibitor highlights its relevance for further investigation in drug discovery programs. This compilation of information serves as a foundational resource for researchers interested in the synthesis and characterization of novel imidazole derivatives.



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- To cite this document: BenchChem. [Structural Analysis of 1-ethyl-1H-imidazole-4,5-dicarboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200317#structural-analysis-of-1-ethyl-1h-imidazole-4-5-dicarboxamide]

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